Trifluomeprazine hydrochloride
Overview
Description
Trifluomeprazine hydrochloride, also known as trifluoperazine hydrochloride, is a phenothiazine derivative primarily used as an antipsychotic agent. It is commonly prescribed for the treatment of schizophrenia and other psychotic disorders. The compound is known for its ability to alleviate symptoms such as hallucinations, delusions, and disorganized thinking by modulating neurotransmitter activity in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluomeprazine hydrochloride involves multiple steps, starting with the preparation of the phenothiazine core. The core is then functionalized with a trifluoromethyl group and a piperazine moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions typically include the use of solvents like acetonitrile and reagents such as trifluoromethyl iodide and piperazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Trifluomeprazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of trifluomeprazine, such as sulfoxides, sulfones, and substituted piperazines. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Trifluomeprazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phenothiazines and their derivatives.
Biology: The compound is used in studies investigating the role of neurotransmitters in brain function and behavior.
Medicine: Beyond its use as an antipsychotic, this compound is being explored for its potential anticancer properties, particularly in glioblastoma and breast cancer
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Trifluomeprazine hydrochloride exerts its effects by blocking dopamine D1 and D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in mood, behavior, and cognition. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antipsychotic and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A phenothiazine with a similar mechanism of action but different pharmacokinetic properties.
Thioridazine: Known for its antipsychotic effects but with a higher risk of cardiac side effects
Uniqueness
Trifluomeprazine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier. This structural feature contributes to its potency and efficacy in treating psychotic disorders .
Properties
IUPAC Name |
N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2S.ClH/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22;/h4-10,13H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISXJZIKROIEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-98-4 | |
Record name | Trifluomeprazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TRIFLUOMEPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2Y0RG3FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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